molecular formula C13H9ClFNO B8643870 2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)ethan-1-one CAS No. 145834-73-7

2-(5-Chloropyridin-2-yl)-1-(4-fluorophenyl)ethan-1-one

Cat. No. B8643870
M. Wt: 249.67 g/mol
InChI Key: OPFBOPWXZQDYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06498166B1

Procedure details

Sodium hydride (Aldrich, 60% in oil, 13.03 g) was suspended in anhydrous THF (250 ml). 4-Fluoroacetophenone (15 g, 108.6 mmol) in anhydrous THF (100 ml) was added dropwise and the mixture heated to reflux for 1 h under nitrogen. The solution was cooled to 0° and 2,5 dichloropyridine (16.07 g) in anhydrous THF (75 ml) was added dropwise. The mixture was then heated to reflux overnight before being recooled to 0° and quenched with water dropwise (CAUTION! Hydrogen gas evolved, exothermic). The resulting reaction mixture was washed with brine and the organic phase dried and concentrated to give a mobile brown oil which was adsorbed onto silica gel and purified by Biotage chromatography with cyclohexane:ethyl acetate (40:1) as eluant. Combination and concentration of appropriate fractions gave the title compound as a yellow solid (2.31 g, 8.5%) which exists as a mixture of keto:enol forms, 1:2. NMR (CDCl3) δ 4.44 (2H, s, keto CH2); 6.0 (apparent 2H, s, enol CH═); 7.05-7.15 (10H, m); 7.26 (1H, d, J 9 Hz); 7.6-7.65 (apparent 3H, 2x dd, J 9 & 2 Hz); 7.8 (4H, dd, J 9 & 5 Hz); 8.35 (apparent 2H, J 3 Hz, N═CH); 8.52 (1H, J 3 Hz, N═CH) Tlc SiO2 cyclohexane:ethyl acetate (3:1) Rf 0.56 detection uv254.
Quantity
13.03 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
16.07 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
8.5%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1)=[O:5].Cl[C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[CH:16][N:15]=1>C1COCC1>[Cl:20][C:17]1[CH:18]=[CH:19][C:14]([CH2:3][C:4]([C:6]2[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=2)=[O:5])=[N:15][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.03 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
16.07 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h under nitrogen
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
before being recooled to 0°
CUSTOM
Type
CUSTOM
Details
quenched with water dropwise (CAUTION! Hydrogen gas evolved, exothermic)
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
the organic phase dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a mobile brown oil which
CUSTOM
Type
CUSTOM
Details
purified by Biotage chromatography with cyclohexane:ethyl acetate (40:1) as eluant

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)CC(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 8.5%
YIELD: CALCULATEDPERCENTYIELD 8.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.